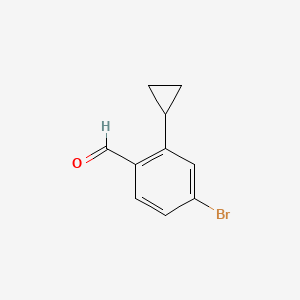
4-bromo-2-cyclopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclopropylbenzaldehyde (4-BCPB) is an organic compound belonging to the class of benzaldehydes, which are commonly used in the synthesis of pharmaceuticals and other compounds. 4-BCPB has been used in the development of various drugs and in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-bromo-2-cyclopropylbenzaldehyde has been studied for its potential applications in pharmaceuticals and other compounds. It has been studied for its ability to inhibit the growth of certain cancer cells, and has been used as a substrate in the synthesis of various drugs. It has also been studied for its potential use in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.
Mecanismo De Acción
4-bromo-2-cyclopropylbenzaldehyde has been studied for its mechanism of action in inhibiting the growth of certain cancer cells. It has been suggested that 4-bromo-2-cyclopropylbenzaldehyde acts as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. By blocking the enzyme, 4-bromo-2-cyclopropylbenzaldehyde can prevent the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects
4-bromo-2-cyclopropylbenzaldehyde has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. Additionally, it has been found to be an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of certain proteins. 4-bromo-2-cyclopropylbenzaldehyde has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-cyclopropylbenzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized easily and cost-effectively. Additionally, it has been studied extensively for its biochemical and physiological effects, making it a useful tool for research. However, there are some limitations when using 4-bromo-2-cyclopropylbenzaldehyde in lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-bromo-2-cyclopropylbenzaldehyde. It could be used in the synthesis of more complex compounds, such as drugs and agrochemicals. It could also be studied further for its ability to inhibit the growth of certain cancer cells. Additionally, it could be studied for its potential use as an inhibitor of other enzymes, such as kinases and proteases. Finally, it could be used as a substrate in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.
Métodos De Síntesis
4-bromo-2-cyclopropylbenzaldehyde is synthesized through a reaction between 4-bromobenzaldehyde and cyclopropanecarboxylic acid. In the reaction, the bromine atom is replaced by a cyclopropyl group. The reaction is carried out in a solvent such as dichloromethane, and a base such as triethylamine is added to promote the reaction. The reaction is carried out at room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
4-bromo-2-cyclopropylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVLPSXKGNPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)